molecular formula C10H8BrFN2O B8255300 7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one

7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one

Cat. No.: B8255300
M. Wt: 271.09 g/mol
InChI Key: OGVPZKIRXIFJEA-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one typically involves the bromination of a quinoxaline precursor. One common method is the bromination of 8-fluoro-3-methylquinoxalin-2(1H)-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the selective bromination at the 7-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more sustainable brominating agents can be explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted quinoxalines with various functional groups.

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives of quinoxalines.

Scientific Research Applications

7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the bromomethyl and fluoro groups can enhance its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 7-(Chloromethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one
  • 7-(Iodomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one
  • 7-(Hydroxymethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one

Uniqueness

Compared to its analogs, 7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one exhibits unique reactivity due to the presence of the bromomethyl group, which is more reactive in nucleophilic substitution reactions compared to chloromethyl or iodomethyl groups. The fluoro group also enhances its stability and lipophilicity, making it a valuable compound in drug design and materials science .

Properties

IUPAC Name

7-(bromomethyl)-8-fluoro-3-methyl-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O/c1-5-10(15)14-9-7(13-5)3-2-6(4-11)8(9)12/h2-3H,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVPZKIRXIFJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=C(C=C2)CBr)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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